2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target various enzymes or proteins involved in these infectious diseases.
Mode of Action
Compounds with a 1,2,4-oxadiazole core are known to interact with their targets, leading to changes in the biological function of the target
Biochemical Pathways
Given its potential anti-infective properties, it can be inferred that the compound may affect pathways related to bacterial, viral, or leishmanial metabolism or replication .
Result of Action
Given its potential anti-infective properties, it can be inferred that the compound may inhibit the growth or replication of bacteria, viruses, or leishmania .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the oxadiazole ring without the need for protective groups. The reaction conditions are mild, and the yields are generally moderate to excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles.
Scientific Research Applications
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the development of new materials, such as fluorescent dyes and sensors.
Organic Synthesis: The oxadiazole ring is a versatile scaffold in organic synthesis, allowing for the creation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride include:
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
What sets this compound apart is its specific substitution pattern on the oxadiazole ring and the presence of the piperidine moiety. This unique structure can lead to distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
IUPAC Name |
3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJOOADVZOQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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